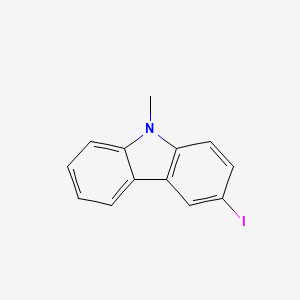![molecular formula C17H21NO5 B11624611 methyl N-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]leucinate](/img/structure/B11624611.png)
methyl N-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]leucinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]leucinate is a synthetic organic compound characterized by the presence of a benzodioxole moiety and a leucine derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]leucinate typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as piperonal (1,3-benzodioxole-5-carbaldehyde) and leucine.
Formation of the Enone: Piperonal is first converted to the corresponding enone through a Claisen-Schmidt condensation reaction with an appropriate aldehyde under basic conditions.
Coupling with Leucine: The enone is then coupled with leucine methyl ester in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Purification: The final product is purified using techniques like column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Methyl N-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]leucinate can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The enone group can be reduced to the corresponding alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester or amide functionalities.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of benzodioxole-quinone derivatives.
Reduction: Formation of saturated leucine derivatives.
Substitution: Formation of various substituted leucine esters or amides.
Aplicaciones Científicas De Investigación
Methyl N-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]leucinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of new materials and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of methyl N-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]leucinate involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in metabolic pathways.
Pathways Involved: The compound could modulate pathways related to cell growth, apoptosis, or signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
Methyl N-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]valinate: Similar structure but with valine instead of leucine.
Methyl N-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]isoleucinate: Similar structure but with isoleucine instead of leucine.
Uniqueness
Methyl N-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]leucinate is unique due to the presence of the leucine moiety, which may impart specific biological activities and interactions not seen with other amino acid derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
Fórmula molecular |
C17H21NO5 |
|---|---|
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
methyl 2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C17H21NO5/c1-11(2)8-13(17(20)21-3)18-16(19)7-5-12-4-6-14-15(9-12)23-10-22-14/h4-7,9,11,13H,8,10H2,1-3H3,(H,18,19)/b7-5+ |
Clave InChI |
BKTUBQOFPQEDEG-FNORWQNLSA-N |
SMILES isomérico |
CC(C)CC(C(=O)OC)NC(=O)/C=C/C1=CC2=C(C=C1)OCO2 |
SMILES canónico |
CC(C)CC(C(=O)OC)NC(=O)C=CC1=CC2=C(C=C1)OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{(E)-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide](/img/structure/B11624537.png)

![4-chloro-N-{9-[(4-chlorophenyl)sulfonyl]-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl}benzenesulfonamide](/img/structure/B11624542.png)
![N-[(5,6-dichloro-1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)acetamide](/img/structure/B11624548.png)
![2-(4-tert-butylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B11624552.png)
![2-(4-chlorophenyl)-3-[3-(3-ethoxyphenoxy)propyl]quinazolin-4(3H)-one](/img/structure/B11624556.png)
![diisopropyl 4-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11624559.png)
![methyl 2-{3-[(4-ethoxy-3-methylphenyl)carbonyl]-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11624560.png)


![3,5-diethyl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11624563.png)
![N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide](/img/structure/B11624566.png)
![5-(4-bromophenyl)-3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11624571.png)
![2-(4-ethylpiperazin-1-yl)-9-methyl-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11624579.png)
